molecular formula C35H42O20 B593552 Trifloroside CAS No. 53823-10-2

Trifloroside

Cat. No.: B593552
CAS No.: 53823-10-2
M. Wt: 782.701
InChI Key: RMBMLYUFYBZPCX-XQARLGSBSA-N
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Description

Trifloroside is a secoiridoid glycoside known for its antioxidant activity. It is isolated from the roots of Gentianae Scabrae Radix, a plant used in traditional medicine. This compound has been studied for its bioactive effects, particularly in promoting osteogenic activity, which includes differentiation, adhesion, migration, and mineralization in pre-osteoblast cells .

Scientific Research Applications

Trifloroside has several scientific research applications:

Future Directions

Trifloroside has been studied for its bioactive effects on differentiation, adhesion, migration, and mineralization in pre-osteoblast MC3T3E-1 cells . It is suggested as a potential drug target in osteoblast-mediated bone diseases .

Preparation Methods

Trifloroside is typically isolated from the roots of Gentianae Scabrae Radix The extraction process involves several steps, including solvent extraction, purification, and crystallization the general approach involves using organic solvents to extract the compound, followed by purification techniques such as column chromatography and recrystallization to obtain pure this compound .

Chemical Reactions Analysis

Trifloroside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Trifloroside exerts its effects through several molecular pathways. It promotes nuclear RUNX2 expression and localization by stimulating the major osteogenic BMP2-Smad1/5/8-RUNX2 pathway. Additionally, this compound increases the levels of p-GSK3β, β-catenin, p-JNK, and p-p38, which are involved in cell differentiation and mineralization. The compound also enhances the expression of MMP13, promoting cell migration and adhesion .

Comparison with Similar Compounds

Trifloroside is unique due to its specific bioactive effects on osteoblast differentiation and mineralization. Similar compounds include other secoiridoid glycosides, flavonoids, lignans, and triterpenes found in Gentianae Scabrae Radix. this compound stands out for its potent osteogenic activity and its potential therapeutic applications in bone-related diseases .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O20/c1-5-17-18-9-10-46-31(44)20(18)12-48-33(17)55-35-30(50-16(4)39)29(49-15(3)38)28(23(53-35)13-47-14(2)37)54-32(45)19-7-6-8-21(24(19)40)51-34-27(43)26(42)25(41)22(11-36)52-34/h5-8,12,17-18,22-23,25-30,33-36,40-43H,1,9-11,13H2,2-4H3/t17-,18+,22-,23-,25-,26+,27-,28-,29+,30-,33+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBMLYUFYBZPCX-XQARLGSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C3CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]3CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317839
Record name Trifloroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

782.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53823-10-2
Record name Trifloroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53823-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifloroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifloroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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